molecular formula C22H21N3O4S2 B2809789 5-ethyl-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)thiophene-2-sulfonamide CAS No. 1105208-15-8

5-ethyl-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)thiophene-2-sulfonamide

Cat. No.: B2809789
CAS No.: 1105208-15-8
M. Wt: 455.55
InChI Key: QNSRDJZGIHNJTL-UHFFFAOYSA-N
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Description

5-ethyl-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the methoxyphenyl, ethyl, and thiophene-2-sulfonamide moieties, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)thiophene-2-sulfonamide typically involves multiple steps:

  • Formation of the Quinazolinone Core: : The initial step often involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones to form the quinazolinone core. This reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid under reflux conditions.

  • Introduction of the Methoxyphenyl Group: : The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction. This step may involve the use of methoxybenzene and a suitable halogenated quinazolinone intermediate.

  • Sulfonamide Formation: : The thiophene-2-sulfonamide moiety is typically introduced through a sulfonation reaction

  • Final Assembly: : The final step involves coupling the quinazolinone intermediate with the thiophene-2-sulfonamide derivative under basic conditions, often using reagents like sodium hydride or potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyphenyl and thiophene moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can target the quinazolinone core, converting the oxo group to a hydroxyl group. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.

  • Substitution: : The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution at the methoxyphenyl ring or electrophilic substitution at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated intermediates and nucleophiles like amines or thiols in polar solvents.

Major Products

    Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Hydroxyquinazolinone derivatives.

    Substitution: Various substituted quinazolinone and thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, quinazolinone derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities. This compound, with its specific functional groups, is investigated for its potential to inhibit certain enzymes or receptors involved in disease pathways.

Medicine

In medicine, the compound is explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique reactivity of the quinazolinone and thiophene moieties.

Mechanism of Action

The mechanism of action of 5-ethyl-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)thiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-methyl-4-oxo-3,4-dihydroquinazoline share the quinazolinone core but differ in substituents.

    Thiophene Sulfonamides: Compounds such as thiophene-2-sulfonamide have similar sulfonamide functionality but lack the quinazolinone moiety.

Uniqueness

The uniqueness of 5-ethyl-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)thiophene-2-sulfonamide lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both quinazolinone and thiophene sulfonamide groups allows for a wide range of interactions and applications that are not possible with simpler analogs.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactivity, applications, and uniqueness in comparison to similar compounds

Properties

IUPAC Name

5-ethyl-N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S2/c1-4-18-10-12-21(30-18)31(27,28)24-15-5-11-20-19(13-15)22(26)25(14(2)23-20)16-6-8-17(29-3)9-7-16/h5-13,24H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSRDJZGIHNJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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